molecular formula C31H29F3N4O3 B594766 3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1256245-85-8

3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione

Katalognummer: B594766
CAS-Nummer: 1256245-85-8
Molekulargewicht: 562.6 g/mol
InChI-Schlüssel: CXSJHIJBMDWYPB-JZWJADFXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclobutene-dione derivative featuring two distinct amino substituents: a (8alpha,9S)-6'-methoxycinchonan-9-yl group and a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₃₂H₂₈F₃N₃O₃ (inferred from analogous compounds in ), with a molecular weight of approximately 630.6 g/mol .

The cinchonan core provides chiral centers critical for enantioselective interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is likely synthesized via nucleophilic substitution or condensation reactions involving cyclobutene-dione precursors and functionalized amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclobutene-1,2-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors under acidic or basic conditions.

    Introduction of the Methoxycinchonan Group: This step often involves the use of cinchona alkaloids, which are modified to introduce the methoxy group. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

    Attachment of the Trifluoromethylphenyl Group: This step typically involves nucleophilic substitution reactions where the trifluoromethylphenyl group is introduced using reagents like trifluoromethylphenyl halides in the presence of bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycinchonan moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyclobutene-1,2-dione core, converting it into cyclobutane derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, it serves as a probe for studying enzyme-substrate interactions due to its unique structural features.

Medicine

Pharmacologically, it is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry

In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The methoxycinchonan moiety can intercalate with DNA, disrupting its function and leading to cell cycle arrest. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Differences in Analogs

Compound Name Substituent 1 (Position) Substituent 2 (Position) Configuration Molecular Formula Purity Source
Target Compound 4-(trifluoromethyl)phenyl (para) (8alpha,9S)-6'-methoxycinchonan-9-yl (8alpha,9S) C₃₂H₂₈F₃N₃O₃ N/A N/A
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-dione 3,5-bis(trifluoromethyl)phenyl (meta, para) (8alpha,9S)-6'-methoxycinchonan-9-yl (8alpha,9S) C₃₃H₂₆F₆N₃O₃ 97% Thermo Fisher
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-dione 3,5-bis(trifluoromethyl)phenyl (meta, para) (9R)-6''-methoxycinchonan-9-yl (9R) C₃₂H₂₈F₆N₄O₃ 98% Aladdin

Key Observations :

  • Stereochemistry: The (9R)-configured analog () exhibits reversed chirality compared to the (8alpha,9S) target compound. This difference could drastically alter enantioselectivity in catalytic applications, as seen in cinchona-derived organocatalysts .
  • Dihydro Modifications : Compounds like Y24680.MF () include a 10,11-dihydrocinchonan group, which reduces aromaticity and may improve solubility or stability under acidic conditions .

Physicochemical and Functional Properties

Electronic Effects :

  • The methoxy group on the cinchonan moiety enhances solubility in polar solvents, critical for homogeneous catalysis .

Stereochemical Impact :

  • The (8alpha,9S) configuration in the target compound aligns with natural cinchona alkaloids like quinine, which are known for high enantioselectivity in asymmetric catalysis. In contrast, the (9R) analog () may exhibit inverted selectivity, as demonstrated in studies of cinchona-modified catalysts .

Commercial Availability and Specifications

  • Thermo Fisher Scientific () offers analogs like Y24680.MC (97% purity) with dihydrocinchonan groups, priced at ~$1,480 per gram.
  • Aladdin Scientific () provides the (9R)-configured analog at 98% purity, emphasizing its use in chiral catalysis.

Biologische Aktivität

3-[[[8alpha,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and functional groups contribute to its biological activity, which is currently under investigation for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C32H28F6N4O3C_{32}H_{28}F_6N_4O_3, with a molecular weight of 630.6 g/mol. The compound features a cyclobutene core modified with trifluoromethyl and methoxycinchonan moieties, enhancing its chemical reactivity and biological properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The trifluoromethyl groups may enhance binding affinity to proteins or enzymes, while the methoxycinchonan moiety could facilitate interactions with biological membranes or receptors. Preliminary studies suggest that the compound may influence several biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Recent studies have indicated that 3-[[[8alpha,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione exhibits notable anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)4.8
HeLa (Cervical Cancer)6.1

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanistic Studies

Mechanistic studies have shown that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Specifically, it has been observed to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic factors in treated cell lines.

Case Studies

  • Study on MCF-7 Cells : In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after 24 hours of treatment.
  • A549 Lung Cancer Model : In vivo studies using A549 xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in lung cancer treatment.

Future Directions

Further research is necessary to fully elucidate the pharmacological profile and mechanisms of action of 3-[[[8alpha,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione. Potential areas for future investigation include:

  • In Vivo Efficacy : Conducting comprehensive animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Pathways : Exploring detailed molecular mechanisms through which the compound exerts its effects on cancer cells.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to optimize biological activity and reduce toxicity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-[[(8α,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-Cyclobutene-1,2-dione?

  • Methodology : The compound is synthesized via a multi-step process involving cyclobutene-dione intermediates and regioselective amination. Key steps include:

  • Step 1 : Condensation of 3-cyclobutene-1,2-dione derivatives with chiral cinchona alkaloid precursors (e.g., (8α,9S)-6'-methoxycinchonan-9-amine) under inert conditions .
  • Step 2 : Subsequent coupling with 4-(trifluoromethyl)aniline using palladium catalysts to ensure stereochemical fidelity .
  • Purification : Chromatographic separation (HPLC or TLC) and recrystallization in polar aprotic solvents (e.g., DMF) to achieve >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of amination and cyclobutene-dione backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₃₂H₂₈F₆N₄O₃; MW 630.57) and isotopic patterns .
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to verify enantiomeric excess (>99% ee) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection if aerosolization is possible .
  • Storage : Sealed containers under nitrogen at 2–8°C to prevent hydrolysis of the cyclobutene-dione moiety .
  • Waste Disposal : Neutralization with dilute sodium bicarbonate before incineration to avoid releasing trifluoromethyl byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselectivity of this compound in asymmetric catalysis?

  • Methodology :

  • Density Functional Theory (DFT) : Simulate transition states to identify steric/electronic factors influencing the chiral cinchona alkaloid’s coordination geometry .
  • COMSOL Multiphysics Integration : Couple DFT with reaction kinetics models to predict optimal solvent polarity and temperature ranges (e.g., toluene at 60°C) for maximizing enantiomeric excess .
  • Validation : Compare simulated data with experimental HPLC results to refine force-field parameters .

Q. How should researchers resolve contradictions in kinetic data during catalytic cycle studies?

  • Methodology :

  • Mechanistic Probes : Use isotopically labeled substrates (e.g., ¹⁸O-labeled diones) to track rate-determining steps via kinetic isotope effects (KIE) .
  • In Situ Spectroscopy : Employ UV-Vis or Raman spectroscopy to monitor intermediate formation and reconcile discrepancies between theoretical and observed rate constants .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent dielectric constant, catalyst loading) causing data variability .

Q. What strategies mitigate degradation of the cyclobutene-dione core under acidic or oxidative conditions?

  • Methodology :

  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., ring-opening hydrolysis) .
  • Protective Additives : Introduce sterically hindered bases (e.g., 2,6-lutidine) to buffer acidic byproducts during catalytic reactions .
  • Structural Modification : Replace the trifluoromethyl group with electron-withdrawing substituents (e.g., nitro) to enhance oxidative stability .

Q. How can researchers validate the compound’s biological interactions without commercial cell-based assays?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) and prioritize in vitro testing .
  • Custom Assays : Develop fluorescence polarization assays using labeled cyclobutene-dione derivatives to quantify target engagement .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 9-(4-methoxyphenyl)-6-methyl derivatives) to establish structure-activity relationships .

Q. Methodological Notes

  • Theoretical Frameworks : Link experimental design to conceptual models like transition-state theory or Hammett linear free-energy relationships to ensure mechanistic coherence .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purity) that impact enantioselectivity and yield .

Eigenschaften

CAS-Nummer

1256245-85-8

Molekularformel

C31H29F3N4O3

Molekulargewicht

562.6 g/mol

IUPAC-Name

3-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17-,18-,25-,26-/m0/s1

InChI-Schlüssel

CXSJHIJBMDWYPB-JZWJADFXSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F

Isomerische SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F

Kanonische SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F

Synonyme

3-[[(8α,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.